![molecular formula C17H20N2O4S2 B12193599 N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide](/img/structure/B12193599.png)
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a cyclopropanecarboxamide group attached to a thiazole ring, which is further substituted with a methoxybenzyl group. The presence of the thiazole ring and the methoxybenzyl group contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under basic conditions.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction using a methoxybenzyl halide and a suitable nucleophile.
Formation of the Cyclopropanecarboxamide Group: The cyclopropanecarboxamide group can be formed through a cyclopropanation reaction, followed by amidation with an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzyl group, where nucleophiles such as amines or thiols can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Methoxybenzyl halides, amines, thiols, and polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted methoxybenzyl derivatives.
Scientific Research Applications
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and methoxybenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide: Unique due to its specific substitution pattern and structural features.
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Methoxybenzyl Derivatives: Compounds with methoxybenzyl groups attached to different core structures.
Biological Activity
N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]cyclopropanecarboxamide is a complex heterocyclic compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be characterized by its unique thieno-thiazole framework combined with a cyclopropanecarboxamide moiety. Its molecular formula and weight are crucial for understanding its pharmacological behavior.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₃S₂ |
Molecular Weight | 358.47 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have indicated that compounds similar to N-[(2Z)-3-(4-methoxybenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene] exhibit significant anticancer activity. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown improved antiproliferative activity against melanoma and prostate cancer cells compared to their precursors . The mechanism of action was primarily attributed to the inhibition of tubulin polymerization, which is critical for cancer cell division.
The proposed mechanism of action for this compound involves:
- Inhibition of Tubulin Polymerization : Similar compounds disrupt the microtubule dynamics essential for mitosis.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications to the methoxybenzyl group or the thiazole ring can significantly influence potency and selectivity against cancer cell lines.
Case Studies
- Study on Antiproliferative Effects : A study demonstrated that modifying the substituents on the thiazole ring led to enhanced cytotoxicity in various cancer cell lines .
- Mechanistic Insights : Another investigation provided insights into how structural variations affect binding affinity to tubulin .
Properties
Molecular Formula |
C17H20N2O4S2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[3-[(4-methoxyphenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H20N2O4S2/c1-23-13-6-2-11(3-7-13)8-19-14-9-25(21,22)10-15(14)24-17(19)18-16(20)12-4-5-12/h2-3,6-7,12,14-15H,4-5,8-10H2,1H3 |
InChI Key |
ZQBHLUCLAALAAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3CS(=O)(=O)CC3SC2=NC(=O)C4CC4 |
Origin of Product |
United States |
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